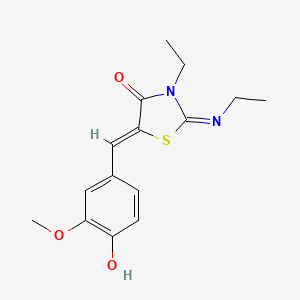
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can influence its biological activity significantly through various substituents:
- Ethyl group at position 3 enhances lipophilicity.
- Hydroxy and methoxy groups on the benzylidene moiety can affect binding affinity and reactivity.
Antimicrobial Activity
Thiazolidinone derivatives are known for their antimicrobial properties. The compound has been tested against several pathogenic bacteria, including both Gram-positive and Gram-negative strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Studies have shown that the presence of electron-donating groups on the aromatic ring can enhance antibacterial activity. For instance, compounds with methoxy substitutions exhibited improved efficacy against E. coli due to increased interaction with bacterial cell membranes .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is significant. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer), with IC50 values ranging from 10 to 25 µM .
Anti-inflammatory Activity
Thiazolidinone derivatives have also shown promise in reducing inflammation. The compound's anti-inflammatory effects may be attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a key role in the inflammatory process.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be significantly influenced by their structural features:
- Substituents on the Aromatic Ring : Electron-donating groups generally enhance activity.
- Position of Functional Groups : The location of hydroxy or methoxy groups can determine the compound's interaction with biological targets.
- Ring Modifications : Alterations in the thiazolidinone ring structure can lead to variations in potency.
Research indicates that compounds with specific substitutions at the C2 position exhibit enhanced bioactivity due to improved molecular interactions .
Case Studies
Several studies have highlighted the efficacy of thiazolidinone derivatives:
- Antibacterial Study : A study conducted by El-Rayyes et al. demonstrated that modified thiazolidinones displayed potent antibacterial activity against E. coli and S. aureus, with inhibition percentages exceeding 90% at optimal concentrations .
- Anticancer Research : A recent review discussed multiple thiazolidinone derivatives showcasing significant anticancer properties through various mechanisms including enzyme inhibition and apoptosis induction .
- Anti-inflammatory Evaluation : Research indicated that certain thiazolidinones effectively inhibited COX enzymes, leading to reduced inflammatory responses in animal models .
属性
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-16-15-17(5-2)14(19)13(21-15)9-10-6-7-11(18)12(8-10)20-3/h6-9,18H,4-5H2,1-3H3/b13-9-,16-15? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZBTKMGTPBZBQ-MXEOFEFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)O)OC)S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














